N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC15158210
Molecular Formula: C23H15ClFN3O5
Molecular Weight: 467.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15ClFN3O5 |
|---|---|
| Molecular Weight | 467.8 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H15ClFN3O5/c24-16-10-13(7-8-17(16)25)26-19(29)12-27-20-15-5-1-2-6-18(15)33-21(20)22(30)28(23(27)31)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,26,29) |
| Standard InChI Key | QUHILYXVXUDZHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)F)Cl)CC5=CC=CO5 |
Introduction
Synthesis Pathway
The synthesis of such compounds typically involves multi-step reactions. Based on related literature:
-
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves cyclization reactions using precursors like substituted benzofurans and urea derivatives under acidic or basic conditions.
-
Introduction of Furan-2-ylmethyl Group: This is achieved via alkylation or coupling reactions using furan derivatives.
-
Attachment of Chloro-Fluorophenyl Group: This step involves amide bond formation through condensation reactions between the amine group on the benzofuro-pyrimidine core and a chloro-fluorophenyl acetic acid derivative.
Spectroscopic Characterization
Compounds like this are characterized using advanced analytical techniques:
-
NMR Spectroscopy (1H and 13C): To confirm the structure and identify chemical shifts corresponding to aromatic protons, heteroaromatic protons, and functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as NH (amide stretch), C=O (carbonyl groups), and C-Cl or C-F bonds.
Medicinal Chemistry
The structural features suggest potential as:
-
An anti-inflammatory agent due to the presence of halogenated aromatic systems.
-
A kinase inhibitor or enzyme modulator because of the fused pyrimidine core.
Anticancer Activity
Heterocyclic compounds with similar scaffolds have shown activity against cancer cell lines by inhibiting key pathways like tyrosine kinases or DNA synthesis.
Antimicrobial Potential
The furan group and halogenated phenyl moiety are known to enhance antimicrobial activity against bacterial strains.
Comparative Analysis
| Feature | N-(3-chloro-4-fluorophenyl)-2-(...)acetamide | Related Compounds |
|---|---|---|
| Core Structure | Benzofuro[3,2-d]pyrimidine | Quinoline, Thiazole |
| Substituents | Furan-2-ylmethyl, Chloro-fluorophenyl | Methylthiazole, Cyanoquinoline |
| Applications | Anti-inflammatory, Anticancer | Antibacterial (e.g., N-(3-chloro-2-methylphenyl)-thiazole), Kinase inhibitors |
| Characterization Techniques | NMR, IR, MS | Similar techniques used for structural confirmation |
Limitations and Future Directions
While promising, compounds like this require:
-
Extensive biological testing to confirm efficacy and safety.
-
Optimization for solubility and bioavailability for drug development.
-
Exploration of derivatives to improve activity profiles against specific targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume